TC-G 1001

准备方法

合成路线和反应条件

反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

TC-G 1001 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。 然后使用高效液相色谱 (HPLC) 等技术对化合物进行纯化,以达到 ≥98% 的纯度 .

化学反应分析

反应类型

TC-G 1001 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。

还原: 可以进行还原反应以改变化合物中存在的官能团。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 反应通常在受控温度和 pH 条件下进行,以确保所需产物的形成 .

主要形成的产物

这些反应形成的主要产物取决于使用的具体反应条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可能会导致 this compound 的各种取代类似物 .

科学研究应用

TC-G 1001 具有广泛的科学研究应用,包括:

化学: 用作研究 GPR35 激动剂的结构-活性关系的工具化合物。

生物学: 用于细胞测定法,以研究 GPR35 在各种生物过程中的作用。

医学: 治疗与 GPR35 功能障碍相关的疾病(如炎症性疾病和代谢性疾病)的潜在治疗应用。

作用机制

TC-G 1001 通过结合并激活 GPR35(一种 G 蛋白偶联受体)发挥作用。这种激活触发下游信号通路,包括 β-arrestin 和 Gαq-i5 Ca2+ 通路。 该化合物对人 GPR35 受体的高选择性使其成为研究该受体功能和潜在治疗应用的宝贵工具 .

相似化合物的比较

类似化合物

扎普林纳斯特: 另一种 GPR35 激动剂,但与 TC-G 1001 相比效力较低。

化合物 2 和化合物 3: 对人受体具有选择性,但效力低于 this compound。

化合物 4 和化合物 5: 在人、大鼠和小鼠 GPR35 直系同源物中表现出相似的活性

This compound 的独特性

This compound 由于其对人 GPR35 受体的高效力和选择性而脱颖而出。 它能够表现出比小鼠和大鼠直系同源物高 1000 倍的活性,使其成为科学研究和潜在治疗应用的独特且宝贵的化合物 .

生物活性

TC-G 1001 is a novel compound recognized for its potent activity as a GPR35 agonist. This article delves into its biological activity, mechanisms of action, and potential applications in research and therapeutic contexts.

Overview of this compound

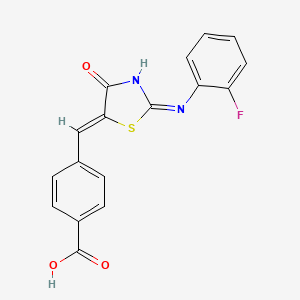

- Chemical Structure : this compound is characterized by a thiazolidinone core structure with specific substituents that enhance its binding affinity to GPR35, a G protein-coupled receptor (GPCR).

- CAS Number : 494191-73-0.

- Molecular Weight : Approximately 342.34 g/mol.

This compound activates GPR35, which is implicated in various physiological processes such as immune response, inflammation, and metabolic regulation. Upon binding to GPR35, this compound initiates a series of intracellular signaling pathways:

- β-arrestin Recruitment : This leads to downstream effects including the modulation of gene expression.

- Calcium Ion Release : The activation of GPR35 results in increased intracellular calcium levels, influencing cellular responses such as proliferation and immune modulation.

The potency of this compound at human GPR35 receptors is approximately 1000-fold greater compared to its activity at mouse and rat orthologs, making it particularly valuable for studies focused on human biology .

Biological Activity Data

The biological activity of this compound has been quantified through various assays:

| Assay Type | pEC50 Value | Description |

|---|---|---|

| β-arrestin Recruitment | 7.59 | Measures the recruitment of β-arrestin to the receptor. |

| Ca²⁺ Mobilization | 8.36 | Assesses the release of calcium ions upon receptor activation. |

These values indicate a high level of efficacy in activating GPR35, which is crucial for understanding its potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound's unique potency sets it apart from other GPR35 agonists:

| Compound | Potency at Human GPR35 | Notes |

|---|---|---|

| This compound | High (pEC50 values >7.5) | Selective and potent |

| Zaprinast | Lower than this compound | Less effective as a GPR35 agonist |

| Compound 11 | Similar biological activity | Comparable but less selective |

This comparison highlights the significance of this compound in research focused on human-specific pathways .

Research Applications

This compound's role as a GPR35 agonist allows it to be utilized in various research domains:

- Inflammatory Diseases : Investigating its effects on immune modulation can lead to insights into treatments for conditions like rheumatoid arthritis.

- Metabolic Disorders : Its ability to influence metabolic pathways may provide avenues for addressing obesity and diabetes.

- Cancer Research : Understanding how this compound modulates tumor microenvironments could aid in developing novel cancer therapies.

Case Studies and Research Findings

Recent studies have explored the implications of GPR35 activation by this compound:

- A study demonstrated that activation of GPR35 by this compound resulted in reduced inflammation markers in murine models of colitis, suggesting potential therapeutic benefits in inflammatory bowel diseases.

- Another investigation indicated that this compound could enhance insulin sensitivity in diabetic mouse models, pointing toward applications in metabolic syndrome management .

属性

IUPAC Name |

4-[(Z)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCKPHBALHXMIR-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。